

A Spectroscopic Guide to 1,4-Diphenyl-1-butanone and Its Constitutional Isomers

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Compound of Interest

Compound Name: 1,4-Diphenyl-1-butanone

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For professionals in research and drug development, the precise identification and characterization of isomeric compounds are fundamental to ensuring the purity, efficacy, and safety of chemical entities. Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, often exhibit distinct physical, chemical, and spectroscopic properties. This guide provides an objective spectroscopic comparison of **1,4-Diphenyl-1-butanone** and its key constitutional isomers, presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The isomers compared in this guide are:

- **1,4-Diphenyl-1-butanone**
- 1,3-Diphenyl-1-butanone
- 1,2-Diphenyl-1-butanone
- 1,4-Diphenyl-2-butanone

These compounds share the molecular formula $C_{16}H_{16}O$.^[1] The structural differences arising from the varied placement of the phenyl groups and the carbonyl moiety along the butane chain lead to unique spectroscopic fingerprints, which are detailed below.

Comparative Spectroscopic Data

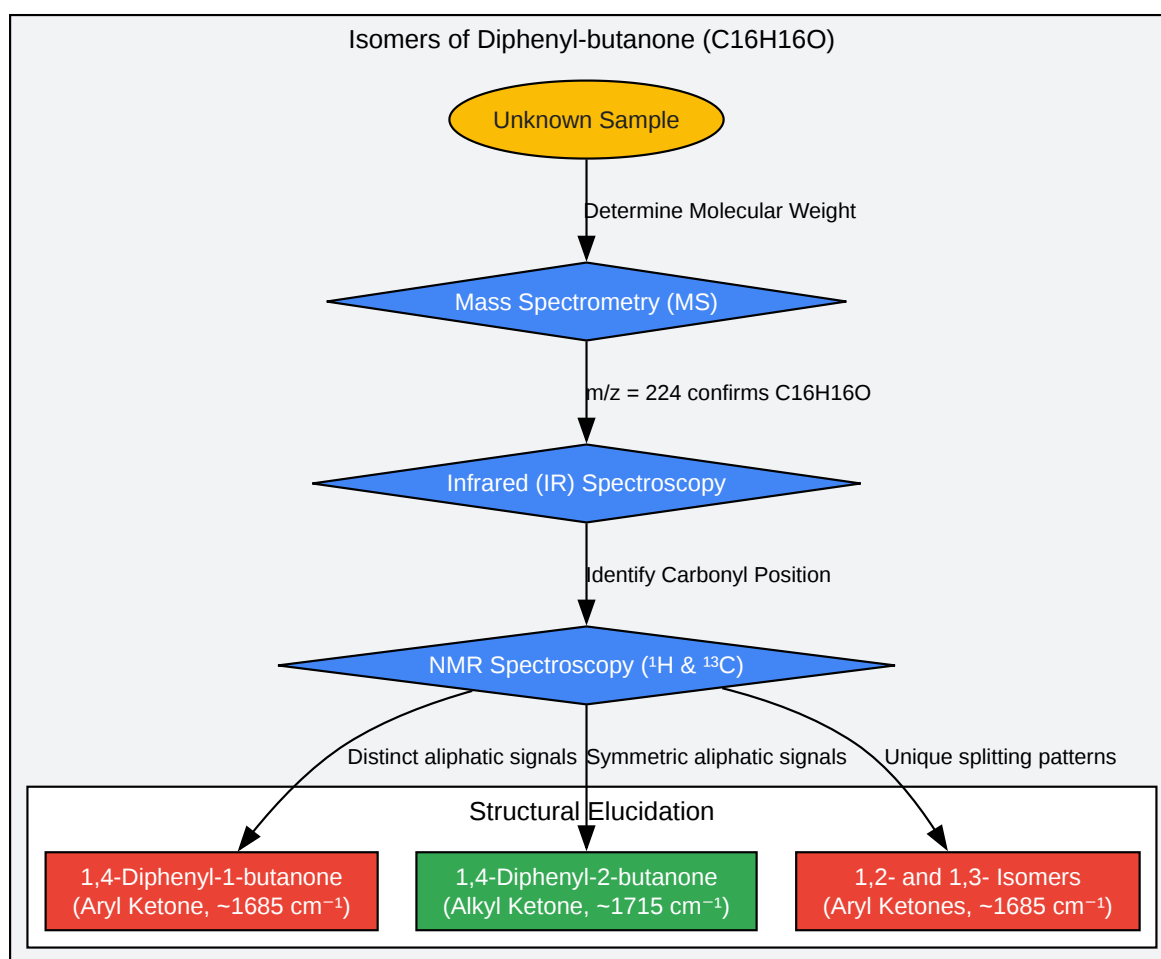
The following table summarizes the key spectroscopic data for **1,4-Diphenyl-1-butanone** and its isomers. This data is essential for distinguishing between these compounds in a laboratory setting.

Spectroscopic Technique	1,4-Diphenyl-1-butanone	1,3-Diphenyl-1-butanone	1,2-Diphenyl-1-butanone	1,4-Diphenyl-2-butanone
^1H NMR (CDCl_3 , δ in ppm)	~7.95 (d, 2H), ~7.55 (t, 1H), ~7.45 (t, 2H), ~7.25-7.15 (m, 5H), 3.03 (t, 2H), 2.70 (t, 2H), 2.22 (quint, 2H)	Data not readily available in public experimental databases.	Data not readily available in public experimental databases.	~7.30-7.10 (m, 10H), 3.71 (s, 2H), 2.91 (s, 4H, broad)
^{13}C NMR (CDCl_3 , δ in ppm)	~200.0 (C=O), ~137.0, ~133.0, ~128.6, ~128.4, ~128.0, ~125.9 (Aromatic C), ~35.5, ~35.2, ~25.5 (Aliphatic C)	Data not readily available in public experimental databases.	Data not readily available in public experimental databases.	~208.0 (C=O), ~141.5, ~134.4, ~129.4, ~128.5, ~128.3, ~126.1 (Aromatic C), ~50.0, ~45.1, ~29.9 (Aliphatic C)
IR (cm^{-1})	~3060, 3020 (Aromatic C-H), ~2930 (Aliphatic C-H), ~1685 (C=O, Aryl Ketone)[2], ~1600, 1495, 1450 (Aromatic C=C)	~1685 (C=O, Aryl Ketone)	~1680 (C=O, Aryl Ketone)	~1715 (C=O, Aliphatic Ketone) [3]
Mass Spec. (m/z)	224 (M^+), 120, 105, 91, 77[1][4]	224 (M^+), 105, 77	224 (M^+), 105, 91, 77	224 (M^+), 133, 105, 91[5]

Note: The availability of public, experimentally-derived spectroscopic data varies for each isomer. Where specific experimental data is not available, characteristic absorption ranges for key functional groups are provided based on established principles of spectroscopy.

Isomer Differentiation Workflow

The logical process for identifying and distinguishing between the isomers of diphenyl-butanone using the primary spectroscopic techniques is outlined below.



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Caption: Workflow for the spectroscopic differentiation of diphenyl-butanone isomers.

Experimental Protocols

The data presented in this guide is typically acquired using the following standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), within an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrumentation:** Data is acquired on a 400 MHz or 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:** Proton NMR spectra are typically recorded with a spectral width of 0-12 ppm. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are recorded with a spectral width of 0-220 ppm. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay (2-5 seconds) are often required due to the low natural abundance of ^{13}C .
- **Data Analysis:** Spectra are processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of ^1H NMR signals helps determine the relative number of protons, and splitting patterns (singlet, doublet, triplet, etc.) provide information about neighboring protons.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Acquisition:** The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** The positions of absorption bands, reported in wavenumbers (cm^{-1}), are correlated with specific functional groups. The region below 1500 cm^{-1} is known as the fingerprint region and is unique to the molecule as a whole.[6]

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Instrumentation:** Analysis is typically performed using a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- **Acquisition:** In EI mode, the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- **Data Analysis:** The molecular ion peak (M^+) confirms the molecular weight of the compound. The fragmentation pattern provides structural information. For ketones like these, key fragmentations include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement.[7][8] For example, the prominent peak at m/z 105 in many of the isomers corresponds to the benzoyl cation $[\text{C}_6\text{H}_5\text{CO}]^+$.

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